Thiorphan-d5

概要

説明

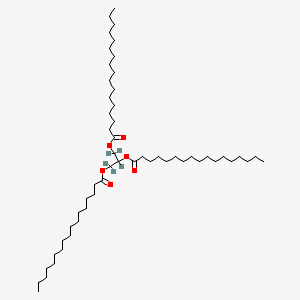

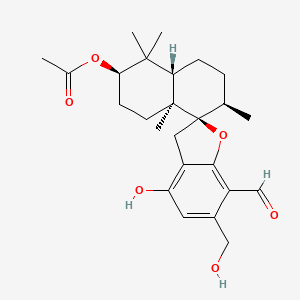

チオファン-d5は、ネプリリシン(中性エンドペプチダーゼ)の強力な阻害剤であるチオファンの重水素標識誘導体です。 この化合物は、主にガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)など、さまざまな分析方法におけるチオファンの定量のための内部標準として使用されます 。 重水素標識により、質量分析におけるチオファン-d5とチオファンの区別が可能になり、薬物動態および代謝研究における貴重なツールとなります .

準備方法

チオファン-d5の合成は、チオファン分子への重水素原子の組み込みを含みます。 一般的な方法の1つは、重水素交換反応であり、チオファンの水素原子が特定の条件下で重水素化試薬を使用して重水素原子に置換されます 。この反応は、通常、重水素化溶媒と触媒を使用して交換プロセスを促進します。 チオファン-d5の工業的生産方法は、他の重水素標識化合物に使用されるものと同様であり、大規模な重水素交換反応と精製プロセスを含み、高純度と収率を保証します .

化学反応の分析

チオファン-d5は、以下を含むさまざまな化学反応を受けます。

酸化: チオファン-d5は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドやスルホンを形成するように酸化できます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、チオールを形成するように還元できます。

置換: チオファン-d5は求核置換反応を受けることができ、適切な条件下でメルカプトメチル基を他の求核剤に置き換えることができます.

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および反応収率と選択性を最適化するための特定の温度と圧力条件が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

チオファン-d5には、以下を含むいくつかの科学研究への応用があります。

化学: 複雑な混合物中のチオファンの定量のための分析化学における内部標準として使用されます。

生物学: ペプチド代謝やシグナル伝達などのさまざまな生物学的プロセスにおけるネプリリシンの役割を調査する研究で使用されます。

医学: チオファンおよび関連化合物の吸収、分布、代謝、および排泄(ADME)を理解するための薬物動態および代謝研究で使用されます。

科学的研究の応用

Thiorphan-d5 has several scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Thiorphan in complex mixtures.

Biology: Employed in studies investigating the role of neprilysin in various biological processes, including peptide metabolism and signal transduction.

Medicine: Utilized in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Thiorphan and related compounds.

Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance in pharmaceutical manufacturing

作用機序

チオファン-d5は、チオファンと同様に、エンケファリン、サブスタンスP、心房性ナトリウム利尿ペプチドなど、さまざまな生物活性ペプチドの分解に関与する酵素であるネプリリシンを阻害します 。ネプリリシンを阻害することにより、チオファン-d5はこれらのペプチドのレベルを高め、鎮痛作用、抗炎症作用、利尿作用を高めます。 含まれる分子標的と経路には、チオファン-d5がネプリリシンの活性部位に結合して酵素がそのペプチド基質を切断するのを防ぐことが含まれます .

類似化合物との比較

チオファン-d5は、重水素標識がされているため、他の類似化合物とは異なります。類似化合物には以下のようなものがあります。

チオファン: ネプリリシン阻害剤として使用されるチオファン-d5の非重水素化形態。

ラセカドリル: 抗下痢剤として使用される別のネプリリシン阻害剤。

これらの化合物と比較して、チオファン-d5は質量分析で容易に区別できるという利点があり、薬物動態および代謝研究における貴重なツールとなります .

特性

IUPAC Name |

2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKNPQAGWVLDQ-RALIUCGRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

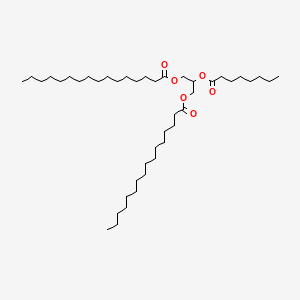

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

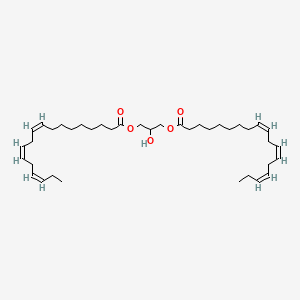

![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

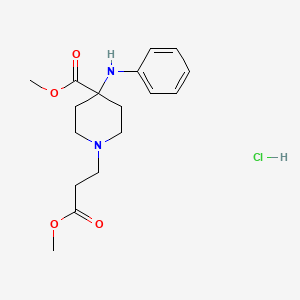

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

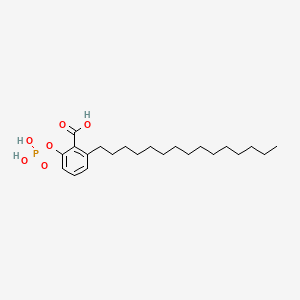

![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)